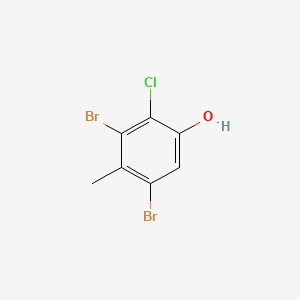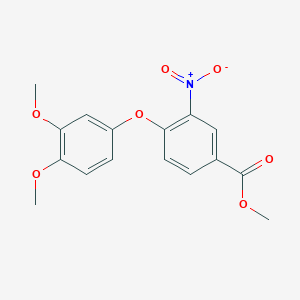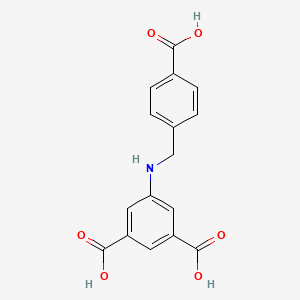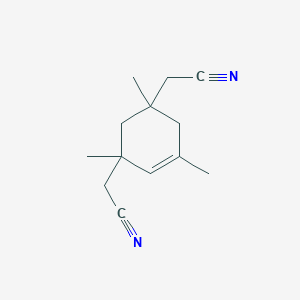
2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene is an organic compound characterized by the presence of two cyanomethyl groups attached to a trimethylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene typically involves the alkylation of 2,4,6-trimethylbenzene with cyanomethylating agents. One common method is the reaction of 2,4,6-trimethylbenzene with chloroacetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The cyanomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 2,4-bis-(Carboxymethyl)-2,4,6-trimethylbenzene.
Reduction: 2,4-bis-(Aminomethyl)-2,4,6-trimethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene involves its interaction with various molecular targets. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene: Lacks the cyanomethyl groups, making it less reactive in certain chemical transformations.
2,4-bis-(Chloromethyl)-2,4,6-trimethylbenzene: Similar structure but with chloromethyl groups instead of cyanomethyl groups, leading to different reactivity and applications.
Uniqueness
2,4-bis-(Cyanomethyl)-2,4,6-trimethylbenzene is unique due to the presence of cyanomethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
87614-63-9 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3 |
InChI Key |
MMLHOLZBJSZQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)CC#N)(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



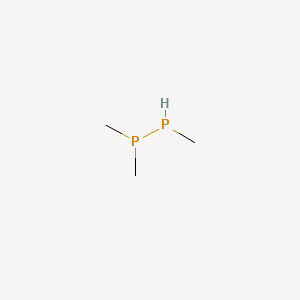
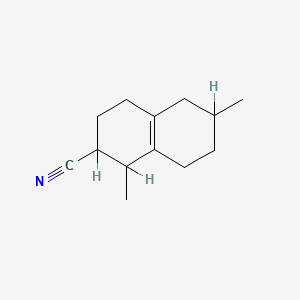
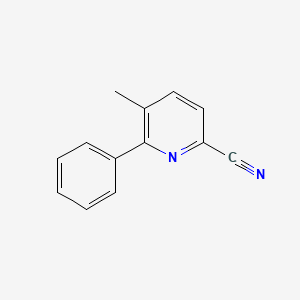
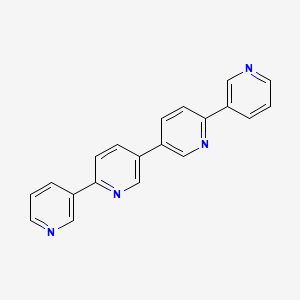
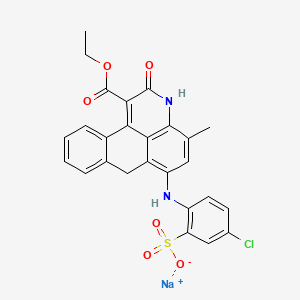
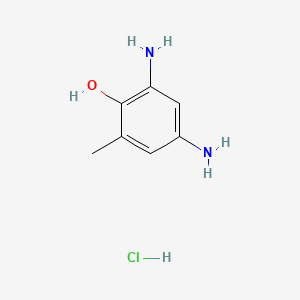

![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)

